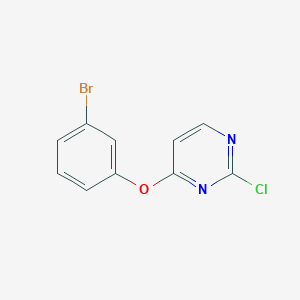
4-(3-Bromophenoxy)-2-chloropyrimidine
Vue d'ensemble
Description
4-(3-Bromophenoxy)-2-chloropyrimidine is a heterocyclic aromatic compound that is a derivative of pyrimidine. It is a white crystalline solid, soluble in organic solvents and has a melting point of 170 °C. 4-(3-Bromophenoxy)-2-chloropyrimidine has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of organic compounds, as well as for the preparation of biologically active compounds. In addition, 4-(3-Bromophenoxy)-2-chloropyrimidine has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory agents.
Applications De Recherche Scientifique
- Bromophenoxy compounds are often used as building blocks in organic synthesis . They can participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
Organic Synthesis
Antioxidant and Anticancer Activities
- Bromophenoxy compounds can be used in the synthesis of other compounds with potential biological activity . For example, “4-(3-Bromophenoxy)piperidine hydrochloride” is a biochemical used in proteomics research .
Pharmaceutical Research
Chemical Research
- “4-(3-Bromophenoxy)piperidine hydrochloride” is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions .
- “3-(4-Bromophenoxy)pyridine” is a compound that can be studied for its chemical properties . This could involve studying its reactivity, stability, and other physical and chemical properties .
- “3-(4-Bromophenoxy)piperidine hydrochloride” is another biochemical that can be used in research . This could involve studying its interactions with other biochemicals, its role in biological processes, and more .
Proteomics Research
Chemical Property Studies
Biochemical Research
Synthesis of Other Compounds
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromophenoxy)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERUVIIZWJDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-2-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)

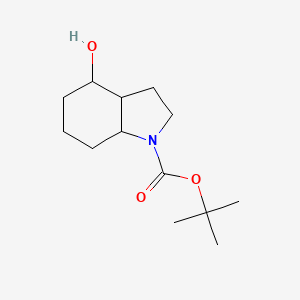
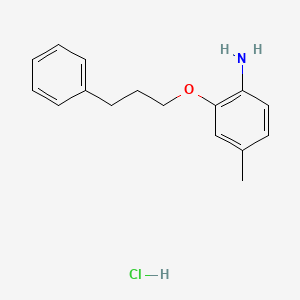
![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)
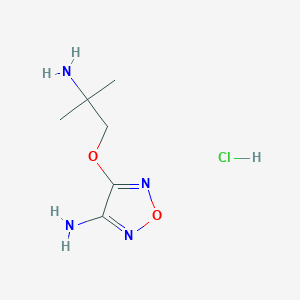
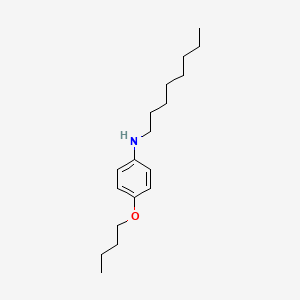
![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)
